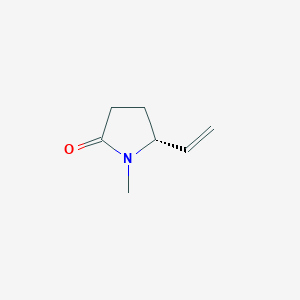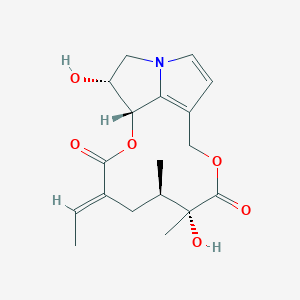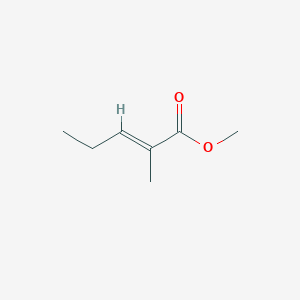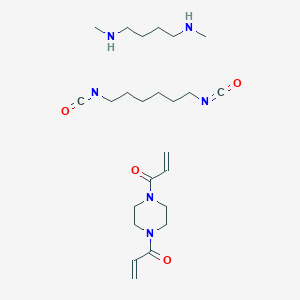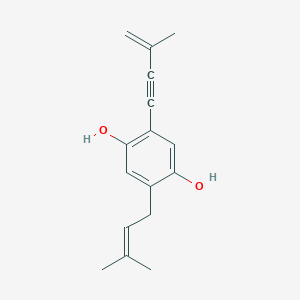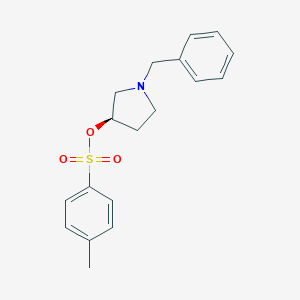
TFA-aa-dU
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TFA-aa-dU, also known as 5-[3-(Trifluoroacetyl)amino]-E-1-propenyl-2’-deoxyuridine, is a crucial compound extensively used in the biomedical industry . This phosphoramidite derivative plays a vital role in the synthesis for the generation of modified DNA/RNA sequences . It aids in the production of advanced nucleotide analogs applicable in diverse therapeutic areas, including antiviral and anticancer drug research and development .
Synthesis Analysis
The synthesis of TFA-aa-dU can be initiated from guanosine, followed by a series of chemical reactions . The specific steps include selective modification and protection reactions, active protection of the reaction substrate, and addition reactions using the trimeric thiosulfonamide method .Chemical Reactions Analysis
The reaction of TFA with sodium borohydride in THF is a loss of thermal control involving the evolution of Hydrogen gas . The criticality class of the reaction is dependent on the addition of TFA .Physical And Chemical Properties Analysis
TFA-aa-dU is generally a white to light yellow solid . It is soluble in some organic solvents, such as dimethyl sulfoxide and dimethylformamide, but insoluble in water .Applications De Recherche Scientifique
Antiviral Agent
TFA-aa-dU is a potent antiviral agent utilized in the treatment of viral infections caused by herpes simplex viruses (HSV-1, HSV-2), varicella-zoster virus (VZV), and Epstein-Barr virus (EBV) . This compound inhibits viral DNA replication, reducing viral propagation and promoting host recovery .
DNA Chain Termination
The mechanism of action of TFA-aa-dU involves the incorporation into viral DNA, leading to chain termination . This is a common strategy in antiviral therapies, as it prevents the virus from replicating its genetic material.
Organic Synthesis
Trifluoroacetic acid (TFA), a component of TFA-aa-dU, has seen extensive application in organic synthesis both as a solvent and as a catalyst/reagent . TFA can be used to facilitate a wide variety of chemical transformations, including rearrangements, functional group deprotections, condensations, hydroarylations, and trifluoroalkylations .
Fluorinated Polymers
TFA-aa-dU could potentially be used in the synthesis of fluorinated polymers . The introduction of fluorine side chains can improve the transparency of the polyamide film and suppress its yellowness .
Bio-Based Polyamides
Bio-based polyamides with high transparency and low yellowness were synthesized using a fluoroalkylated aromatic dicarboxylic acid, which could potentially include TFA-aa-dU . These polyamides demonstrated high transparency, low yellowness index, and heat resistance properties of over 250 °C .
Heat Resistant Materials
The heat resistance properties of all the obtained polyamides was over 250 °C, and the characteristics of the bio-based polyamides from 4-aminocinnamic acid derivatives were retained . This suggests that TFA-aa-dU could be used in the production of heat-resistant materials.
Orientations Futures
TFA-aa-dU is extensively used in the biomedical industry, particularly in the synthesis of modified DNA/RNA sequences . It is expected to continue playing a vital role in the production of advanced nucleotide analogs applicable in various therapeutic areas, including antiviral and anticancer drug research and development .
Mécanisme D'action
Target of Action
TFA-aa-dU, also known as 5-[3-(Trifluoroacetamido)-E-1-Propenyl]-2’-Deoxyuridine, is primarily used in the field of nucleic acid chemistry as an important intermediate for the synthesis of modified nucleotides . It can be used to synthesize nucleotides with specific functions, such as fluorescently labeled probes and substrates for DNA modifying enzymes .
Mode of Action
It is known that trifluoroacetic acid (tfa), a component of tfa-aa-du, is a strong, hydrophobic acid and an effective ion pair for minimizing chromatographic secondary interactions . This suggests that TFA-aa-dU may interact with its targets through ion pairing, which could result in changes in the targets’ structure or function.
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For example, TFA, a component of TFA-aa-dU, is a persistent and mobile pollutant that is present ubiquitously in the environment . The presence of TFA in the environment could potentially influence the action of TFA-aa-dU.
Propriétés
IUPAC Name |
2,2,2-trifluoro-N-[(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O6/c15-14(16,17)12(24)18-3-1-2-7-5-20(13(25)19-11(7)23)10-4-8(22)9(6-21)26-10/h1-2,5,8-10,21-22H,3-4,6H2,(H,18,24)(H,19,23,25)/b2-1+/t8-,9+,10+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPYSSRDTGXWJD-HFVMFMDWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)C(F)(F)F)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)C(F)(F)F)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B55300.png)


